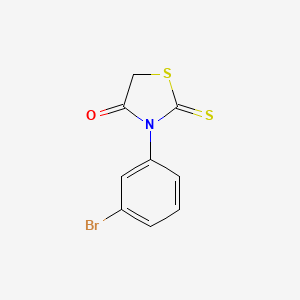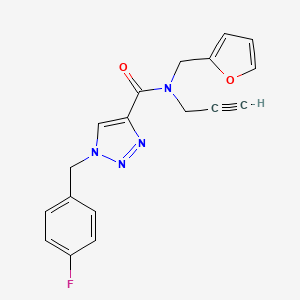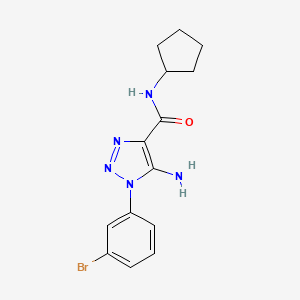
N-(4-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has gained significant attention in the scientific community over the past few years. CBME is a type of amide compound that has a wide range of applications, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of CBME is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer growth and inflammation. CBME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, CBME can prevent the expression of genes that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
CBME has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of pro-inflammatory cytokines. CBME has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CBME is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide margin of safety. Additionally, CBME is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of CBME is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CBME. One area of interest is the development of CBME derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential of CBME as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of CBME and to determine its potential toxicity in vivo.
Synthesemethoden
CBME is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then treated with ethylenediamine to yield CBME. The synthesis method of CBME is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
CBME has been extensively studied for its potential medicinal properties. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. CBME has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CBME has been shown to have antiviral activity against a range of viruses, including hepatitis B and C viruses.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-8-15(9-12(11)2)20-17(22)16(21)19-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAPFMRZSCKBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![1-(3,5-dimethyl-1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-yl)ethanone trifluoroacetate](/img/structure/B5150183.png)

![({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid](/img/structure/B5150193.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)